![molecular formula C13H17N5O2 B2884823 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-35-1](/img/structure/B2884823.png)
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a naturally occurring stimulant that is commonly consumed by humans in the form of coffee, tea, and other beverages. It is a xanthine alkaloid that has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
The primary mechanism of action of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is its ability to block the adenosine receptors in the brain, which are responsible for promoting sleep and relaxation. By inhibiting these receptors, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione increases the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with increased arousal and improved cognitive function.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also stimulates the release of adrenaline and other stress hormones, which can lead to increased energy and improved athletic performance. In addition, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has several advantages as a research tool, including its widespread availability, low cost, and well-established safety profile. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also some limitations to its use in laboratory experiments, including the potential for confounding effects due to individual differences in 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione metabolism and tolerance.
Orientations Futures
There are several areas of future research that could further advance our understanding of the effects of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione on the brain and body. These include the development of more precise methods for measuring 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione intake and metabolism, as well as the investigation of potential interactions between 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione and other substances such as alcohol and medications. Additionally, there is a need for further research into the potential therapeutic applications of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione in the treatment of neurological disorders and other health conditions.
Méthodes De Synthèse
Caffeine can be synthesized in the laboratory using a variety of methods, including extraction from natural sources such as coffee beans and tea leaves, as well as chemical synthesis from precursors such as theobromine and uric acid. The most common method of synthesis involves the use of methylamine and cyanogen chloride to produce 1,3,7-trimethylxanthine, which is then converted to 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione through a series of chemical reactions.
Applications De Recherche Scientifique
Caffeine has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, neuroscience, and physiology. It is known to have a variety of effects on the central nervous system, including increased alertness, improved cognitive function, and enhanced mood. It has also been shown to have potential therapeutic applications in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6(2)17-7(3)8(4)18-9-10(14-12(17)18)16(5)13(20)15-11(9)19/h6H,1-5H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZGDRTMFCDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

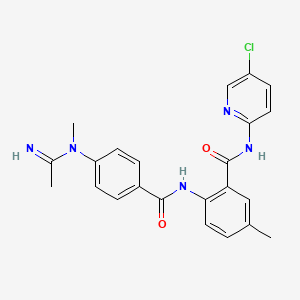
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)


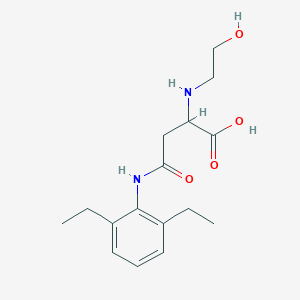
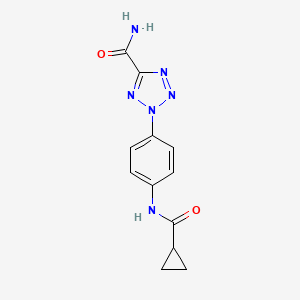
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
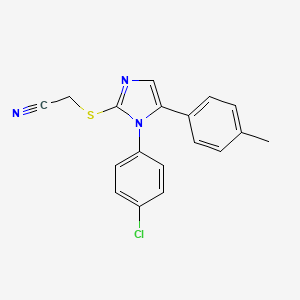
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
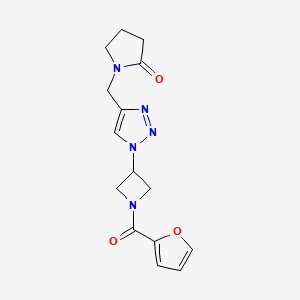
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)